molecular formula C20H22N2OS B2971168 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone CAS No. 851805-29-3

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2971168
CAS RN: 851805-29-3
M. Wt: 338.47
InChI Key: VQJFLTAJDHWSTE-UHFFFAOYSA-N
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Description

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound is known for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Microwave-assisted Green Synthesis and Antimicrobial Activity

A study by Vekariya et al. (2017) explored the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives, showcasing the efficiency of using polyethylene glycol-400 (PEG-400) under microwave irradiation. These compounds demonstrated significant antimicrobial and antimalarial activities, highlighting the potential of such structures in developing new therapeutic agents with broad-spectrum biological activities (Vekariya et al., 2017).

Anticandidal Activity and Cytotoxicity

Another study focused on the synthesis of tetrazole derivatives, which were evaluated for their anticandidal activity and cytotoxic effects. Some compounds exhibited potent anticandidal agents with weak cytotoxicities, suggesting their potential use in treating fungal infections with minimal side effects (Kaplancıklı et al., 2014).

Antimicrobial, Antioxidant, and Anticancer Properties

Mahmoud et al. (2021) reported the microwave-assisted one-pot synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. These compounds were synthesized using both thermal heating and microwave irradiation, demonstrating promising antitumor activities against MCF-7 tumor cells, indicating their potential as anticancer agents (Mahmoud et al., 2021).

Transesterification/Acylation Reactions

Grasa et al. (2002) explored the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), as efficient catalysts in transesterification reactions between esters and alcohols. This study demonstrates the chemical versatility and catalytic potential of imidazole derivatives in facilitating acylation of alcohols, suggesting applications in synthetic chemistry and industrial processes (Grasa et al., 2002).

properties

IUPAC Name

2-(3-methylphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-6-8-17(9-7-15)14-24-20-21-10-11-22(20)19(23)13-18-5-3-4-16(2)12-18/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFLTAJDHWSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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